molecular formula C18H30ClNO3 B1666915 Betaxolol hydrochloride CAS No. 63659-19-8

Betaxolol hydrochloride

Cat. No. B1666915
CAS RN: 63659-19-8
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betaxolol hydrochloride is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat hypertension (high blood pressure) . It is also used to treat ocular hypertension and open-angle glaucoma in its topical form .


Synthesis Analysis

Based on the acidity difference of phenolic hydroxyl and alcoholic hydroxyl in p-hydroxyphenylethyl alcohol, the betaxolol hydrochloride intermediate was synthesized by selective A.W.Williamson etherification between p-hydroxyphenylethyl alcohol and epichlorohydrin in 18% potassium carbonate-acetone alkalescent solution .


Molecular Structure Analysis

The molecular formula of Betaxolol hydrochloride is C18H30ClNO3 . Its average mass is 343.889 Da and its monoisotopic mass is 343.191437 Da .


Chemical Reactions Analysis

Betaxolol hydrochloride has been found to be nonmutagenic in a variety of in vitro and in vivo bacterial and mammalian cell assays .


Physical And Chemical Properties Analysis

Betaxolol hydrochloride is a white to off-white powder to crystal . It is very soluble in ethanol and methanol, but insoluble in water .

Scientific Research Applications

1. Betaxolol in Ophthalmology Betaxolol hydrochloride, a cardioselective beta-blocker, has been widely used in the treatment of primary open-angle glaucoma and ocular hypertension. It's known for local effects like stinging, burning, or itching on instillation in some patients. Rare cases of allergic contact dermatitis from betaxolol hydrochloride have also been reported (Sânchez‐Pérez et al., 2002). Additionally, betaxolol has been found effective in lowering intraocular pressure (IOP) and is compared with other agents like timolol for efficacy and side effects in glaucoma management (Berry et al., 1984).

2. Cardiovascular Applications Betaxolol hydrochloride, being a beta1-selective antagonist, is noted for its vasodilatory effects in patients with hypertension and ischemic heart disease. A study demonstrated its significant impact on heart rate variability indices during exercise stress testing in hypertensive patients, suggesting potential benefits in long-term prognosis for these patients (Takase et al., 2005).

3. Pharmacological Formulations Research into pharmacological formulations of betaxolol hydrochloride has led to the development of controlled release ocular inserts. These inserts, using polymers like Chitosan and Gelatin, show promise in providing sustained drug release for ocular applications, potentially improving therapeutic outcomes in glaucoma treatment (Amar, 2012).

4. Pharmacogenomics The efficacy of betaxolol hydrochloride may also be influenced by genetic factors. A study involving normal volunteers showed that genetic polymorphisms in the beta1-adrenergic receptor could predict the response to betaxolol therapy, suggesting a potential role in personalized medicine (Schwartz et al., 2005).

5. Neuroprotective Potential Investigations into the neuroprotective effects of betaxolol in the context of retinal health have been conducted. Studies suggest that betaxolol may have suppressive actions on ion channels in retinal ganglion cells, potentially contributing to its neuroprotective properties in ocular diseases like glaucoma (Hirooka et al., 2000).

Safety And Hazards

Betaxolol may cause serious side effects. You should not use betaxolol if you have a serious heart condition such as “AV block” (2nd or 3rd degree), uncontrolled heart failure, slow heartbeats that have caused you to faint, or if your heart cannot pump blood properly . Using betaxolol during pregnancy could harm the unborn baby, or cause heart or lung problems in the newborn baby .

Future Directions

Betaxolol is used alone or together with other medicines (such as hydrochlorothiazide) to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .

properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-18-7 (Parent)
Record name Betaxolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30979876
Record name 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betaxolol hydrochloride

CAS RN

63659-19-8, 72424-72-7
Record name Betaxolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAXOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betaxolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Betaxolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Betaxolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Betaxolol hydrochloride
Reactant of Route 5
Betaxolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Betaxolol hydrochloride

Citations

For This Compound
1,280
Citations
S Auvity, F Chiadmi, S Cisternino, JE Fontan… - 2013 - journals.sagepub.com
… time of betaxolol hydrochloride was 1.72 min. The linearity for betaxolol hydrochloride was in the range of 25 to 200 μg/mL. Recovery for betaxolol hydrochloride was calculated as …
Number of citations: 6 journals.sagepub.com
B Takase, Y Abe, M Nagata, T Matsui, H Hattori… - Biomedicine & …, 2005 - Elsevier
… a 3 weeks course of betaxolol hydrochloride (5 mg daily). … Betaxolol hydrochloride significantly decreased the maximal … Thus, treatment with betaxolol hydrochloride resulted in a …
Number of citations: 17 www.sciencedirect.com
B Suhagia, S Shah, I Rathod, H Patel… - Indian journal of …, 2006 - go.gale.com
… The ophthalmic solution of betaxolol hydrochloride is official in the United … In the proposed method, betaxolol hydrochloride is first … Betaxolol hydrochloride USP working standard was …
Number of citations: 10 go.gale.com
K Jain, R Suresh Kumar, S Sood… - Current drug …, 2013 - ingentaconnect.com
… The present study involved design of mucoadhesive nanoparticulate carrier system containing betaxolol hydrochloride for ocular delivery to improve its corneal permeability and …
Number of citations: 58 www.ingentaconnect.com
SG Schwartz, BJ Puckett, RC Allen, IG Castillo… - Ophthalmology, 2005 - Elsevier
OBJECTIVE: To evaluate the relationship between polymorphisms in the gene encoding the β 1 -adrenergic receptor (β 1 -AR) and clinical response to betaxolol hydrochloride 0.25% in …
Number of citations: 60 www.sciencedirect.com
W Huang, N Zhang, H Hua, T Liu, Y Tang, L Fu… - Biomedicine & …, 2016 - Elsevier
… Betaxolol hydrochloride was prepared by School of Pharmaceutical Sciences, Zhengzhou University (Zhengzhou, China). Betaxolol hydrochloride ophthalmic suspensions were …
Number of citations: 54 www.sciencedirect.com
DA Plager, JT Whitson, PA Netland, L Vijaya… - Journal of American …, 2009 - Elsevier
PURPOSE: To describe the safety profile and clinical response on elevated intraocular pressure (IOP) of betaxolol hydrochloride ophthalmic suspension 0.25% (betaxolol) and timolol …
Number of citations: 43 www.sciencedirect.com
A Amar, K Ashish, P Ajaykumar, J Anand - IOSR J Pharm, 2012 - academia.edu
… The present study is an attempt to formulate ocular inserts of Betaxolol Hydrochloride using biodegradable … The weighed amount of Betaxolol Hydrochloride (passed through sieve …
Number of citations: 11 www.academia.edu
J Hu, H Li, Y Zhao, Y Ke, ID Rupenthal… - International Journal …, 2022 - Taylor & Francis
… We aimed to prepare the anti-glaucoma drug betaxolol hydrochloride (BH) as a novel nano-delivery system that prolonged the retention time at the ocular surface and improved …
Number of citations: 3 www.tandfonline.com
Y Huang, Q Tao, D Hou, S Hu, S Tian… - International Journal …, 2017 - Taylor & Francis
As a novel ion-exchange carrier with high surface area and excellent exchangeability, montmorillonite (Mt) was intercalated with betaxolol hydrochloride (BH) to form a nanocomposite …
Number of citations: 56 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.